![molecular formula C19H19NOS2 B12618952 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one CAS No. 922160-79-0](/img/structure/B12618952.png)
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dithiol-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)benzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then cyclized using a suitable oxidizing agent to yield the final dithiol-2-one compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Applications De Recherche Scientifique
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dithiol-2-one moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)benzaldehyde: Shares the diethylamino group but lacks the dithiol-2-one structure.
5-Phenyl-2H-1,3-dithiol-2-one: Contains the dithiol-2-one moiety but lacks the diethylamino group.
Uniqueness
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is unique due to the combination of the diethylamino group and the dithiol-2-one structure
Propriétés
Numéro CAS |
922160-79-0 |
|---|---|
Formule moléculaire |
C19H19NOS2 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
4-[4-(diethylamino)phenyl]-5-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C19H19NOS2/c1-3-20(4-2)16-12-10-15(11-13-16)18-17(22-19(21)23-18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Clé InChI |
AFDTZMJQNQSMNH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=O)S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


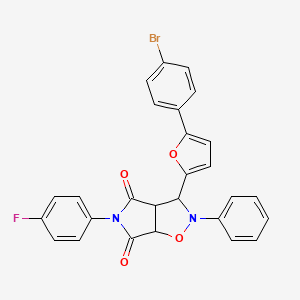

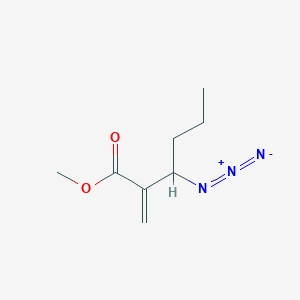
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
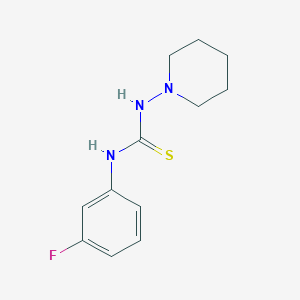
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
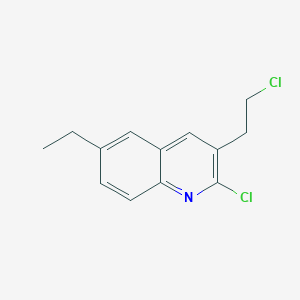
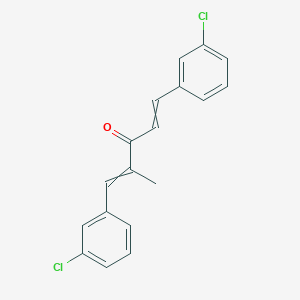
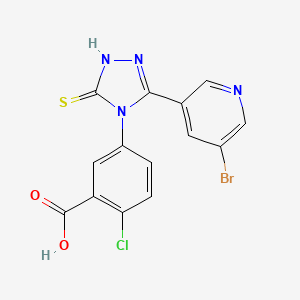
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
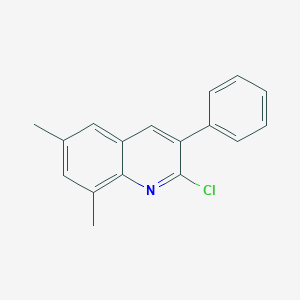
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
